(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is a boronic acid derivative featuring an imidazole ringThe presence of the boronic acid group allows it to participate in Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in organic synthesis .
Scientific Research Applications
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities . For instance, some imidazole derivatives inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations to control the production of virulence traits and antibiotic resistance mechanisms .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, which suggests that they can induce various molecular and cellular changes .
Action Environment
It’s known that the compound should be stored in a refrigerated environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction, which can be achieved using various boron reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Reducing Agents: Such as sodium borohydride, used for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized or Reduced Imidazole Derivatives: Depending on the specific reaction conditions.
Comparison with Similar Compounds
- (4-(1H-Imidazol-1-yl)phenyl)boronic acid
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine
Comparison:
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid is unique due to the presence of both the boronic acid group and the methyl-substituted imidazole ring. This combination enhances its reactivity and versatility in various chemical reactions.
- (4-(1H-Imidazol-1-yl)phenyl)boronic acid lacks the methyl group, which may affect its steric and electronic properties.
- (4-(1-Methyl-1H-imidazol-2-yl)phenyl)methanol and (4-(1-Methyl-1H-imidazol-2-yl)phenyl)amine differ in the functional groups attached to the phenyl ring, influencing their reactivity and potential applications .
Properties
IUPAC Name |
[4-(1-methylimidazol-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZCKFKLYMRCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672161 |
Source
|
Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-27-7 |
Source
|
Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.